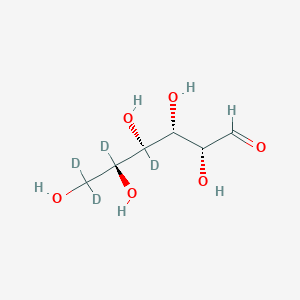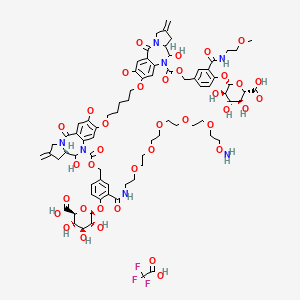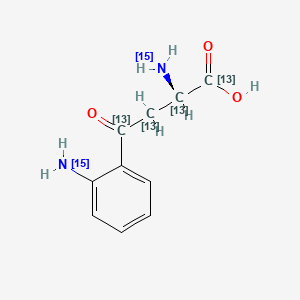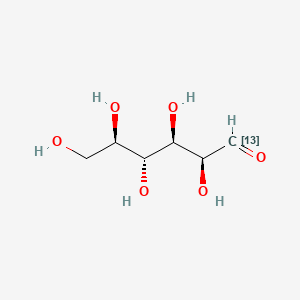
D-Altrose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Altrose-1-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Altrose. D-Altrose is a rare aldohexose sugar, which means it is a six-carbon sugar with an aldehyde group. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of the carbon-13 isotope into the D-Altrose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, and converting it into this compound through a series of chemical reactions.
Enzymatic Synthesis: Using enzymes to catalyze the conversion of a carbon-13 labeled substrate into this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Fermentation Processes: Utilizing microorganisms that can incorporate carbon-13 into their metabolic pathways to produce this compound.
Chemical Catalysis: Employing chemical catalysts to facilitate the incorporation of carbon-13 into the D-Altrose molecule.
Analyse Chemischer Reaktionen
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the hydroxyl groups, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: this compound acid.
Reduction: this compound alcohol.
Substitution: Various esters and ethers of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Altrose-1-13C is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of sugars in cellular processes.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In industrial applications, this compound is used in the development of new materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the molecule using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This provides insights into the molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
D-Glucose-1-13C: Another carbon-13 labeled sugar, commonly used in metabolic studies.
D-Galactose-1-13C: A carbon-13 labeled form of D-Galactose, used in similar applications as D-Altrose-1-13C.
D-Mannose-1-13C: A carbon-13 labeled form of D-Mannose, also used in metabolic research.
Uniqueness: this compound is unique due to its specific structure and the position of the carbon-13 label. This makes it particularly useful for studying specific metabolic pathways and reactions that involve D-Altrose. Its rarity and distinct properties set it apart from other labeled sugars.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
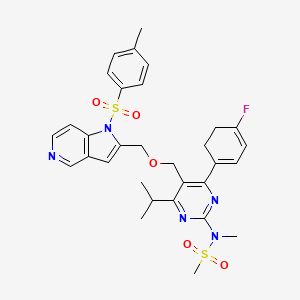
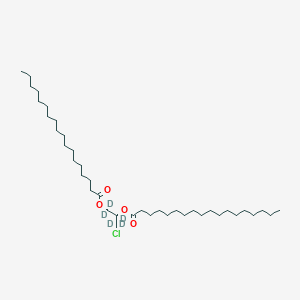
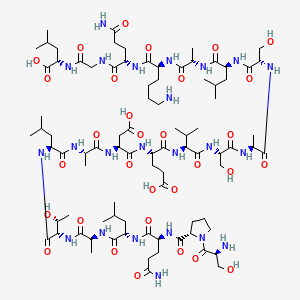
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
